molecular formula C16H18F3N3O3S B2757656 1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396882-88-4

1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2757656
CAS No.: 1396882-88-4
M. Wt: 389.39
InChI Key: KGABIMMNVBUUMT-UHFFFAOYSA-N
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Description

1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a sulfonyl group, followed by the introduction of the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-(1-((4-Phenylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine stands out due to the presence of the ethyl group on the phenyl ring. This subtle difference can significantly impact the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a unique and valuable molecule for various applications.

Properties

IUPAC Name

2-[1-(4-ethylphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-2-11-5-7-13(8-6-11)26(23,24)22-9-3-4-12(10-22)14-20-21-15(25-14)16(17,18)19/h5-8,12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGABIMMNVBUUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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